A Technical Guide to the Physicochemical Properties of 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine
A Technical Guide to the Physicochemical Properties of 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine
Executive Summary
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine (CAS No. 1186112-02-6). As a substituted pyridine derivative, this compound represents a valuable building block in modern medicinal chemistry and drug discovery. The strategic incorporation of a chloro-substituent, an amino group, and a cyclopropylmethoxy moiety imparts a unique combination of electronic, steric, and metabolic properties. Understanding these foundational characteristics is paramount for its effective application in the synthesis of novel therapeutic agents. This document details the essential molecular identifiers, spectroscopic and chromatographic characterization methods, and fundamental physicochemical parameters, offering both theoretical insights and validated experimental protocols for researchers, chemists, and drug development professionals.
Core Molecular Identifiers and Properties
The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. The fundamental properties of 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-6-(cyclopropylmethoxy)pyridin-4-amine | [1] |
| CAS Number | 1186112-02-6 | [1][2] |
| Molecular Formula | C₉H₁₁ClN₂O | [1] |
| Molecular Weight | 198.65 g/mol | [1] |
| SMILES | NC1=CC(Cl)=NC(OCC2CC2)=C1 | [1] |
| Recommended Storage | Store at 2-8°C | [1] |
The presence of the cyclopropyl group is a common strategy in drug design to enhance metabolic stability and biological activity, while the pyridine scaffold is a frequently occurring heterocycle in marketed pharmaceuticals.[1]
Spectroscopic and Spectrometric Characterization
Structural elucidation and confirmation are critical steps in chemical synthesis. The following sections describe the standard analytical techniques and expected outcomes for characterizing 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR elucidates the carbon framework of the molecule.
Predicted ¹H NMR Spectral Features:
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Aromatic Protons: Two distinct signals in the aromatic region (typically δ 6.0-8.5 ppm) corresponding to the protons on the pyridine ring.
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Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can vary depending on solvent and concentration.
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Methylene Protons (-O-CH₂-): A doublet adjacent to the cyclopropyl group.
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Cyclopropyl Protons: A complex multiplet in the upfield region (typically δ 0.3-1.2 ppm) for the methine and methylene protons of the cyclopropyl ring.
Predicted ¹³C NMR Spectral Features:
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Distinct signals for the five carbons of the pyridine ring, with chemical shifts influenced by the chloro, amino, and ether substituents.
-
A signal for the methylene carbon of the ether linkage.
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Signals for the methine and methylene carbons of the cyclopropyl ring.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) NMR spectrometer at 25°C.
-
Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns (J-coupling) to establish connectivity. Assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the structure.
Caption: Standard workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Causality: Mass spectrometry is essential for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition.
Expected Mass Spectrum Features:
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Method: Electrospray Ionization (ESI) in positive ion mode is typically effective for this molecule due to the basic amine and pyridine nitrogen atoms.
-
Parent Ion: The primary observed ion will be the protonated molecule [M+H]⁺ at m/z 199.65.
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Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern for chlorine. Two peaks will be observed for the parent ion: one for the ³⁵Cl isotope (M) and another for the ³⁷Cl isotope (M+2) in an approximate intensity ratio of 3:1.
Experimental Protocol: ESI-MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Detection: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight) to generate a mass spectrum.
-
Analysis: Identify the [M+H]⁺ ion and confirm its m/z value and the characteristic chlorine isotopic pattern.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the industry-standard method for determining the purity of chemical compounds. By separating the target compound from impurities and degradation products, it allows for precise quantification. A well-developed HPLC method is self-validating, demonstrating specificity, linearity, accuracy, and precision.
Experimental Protocol: Reverse-Phase HPLC Method A robust starting point for method development can be adapted from methods used for similar structures like 4-amino-2-chloropyridine.[3]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water/acetonitrile to a concentration of ~1 mg/mL.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.
Caption: General workflow for purity analysis by reverse-phase HPLC.
Fundamental Physicochemical Properties
Solubility Profile
Causality: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption and insufficient therapeutic exposure. The molecule's structure suggests it will be sparingly soluble in water but should readily dissolve in common organic solvents.[4]
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO.
-
Dilution: Add a small volume (e.g., 1-2 µL) of the DMSO stock to a larger volume (e.g., 100-200 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a 96-well plate.
-
Equilibration: Shake the plate for 1-2 hours at room temperature to allow for precipitation of the insoluble compound.
-
Separation: Separate the supernatant from any precipitate by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a calibrated HPLC-UV or UV-Vis spectroscopy method.
Melting Point (MP)
Causality: The melting point is a fundamental physical property that provides an indication of a crystalline solid's purity and lattice energy. A sharp melting range typically signifies high purity. While no definitive melting point is reported in the initial literature, it is expected to be a solid at room temperature, similar to related amino-chloro-pyridine derivatives.[5]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.
Lipophilicity (LogP / LogD)
Causality: Lipophilicity, measured as the octanol-water partition coefficient (LogP) or distribution coefficient at a specific pH (LogD), is a key predictor of a molecule's ability to cross biological membranes. It profoundly influences absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Shake-Flask Method for LogD₇.₄
-
Preparation: Prepare a buffered aqueous phase (e.g., PBS, pH 7.4) and presaturate it with n-octanol. Likewise, presaturate n-octanol with the buffer.
-
Partitioning: Add a known amount of the compound to a vial containing equal volumes of the presaturated buffer and n-octanol.
-
Equilibration: Vigorously shake the vial for 1-2 hours to allow the compound to partition between the two phases, then allow the layers to separate completely (centrifugation can be used to aid separation).
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) layers using HPLC-UV.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀(C_oct / C_aq).
Stability and Storage
The recommended storage condition of 2-8°C suggests that the compound may have limited stability at ambient temperatures over extended periods.[1]
Causality: Assessing chemical stability is crucial for determining a compound's shelf-life and for identifying potential degradation products that could have toxicological implications. Forced degradation studies are a standard practice in pharmaceutical development to understand degradation pathways.
Experimental Protocol: Forced Degradation Study Outline
-
Conditions: Expose solutions of the compound (~1 mg/mL) to a range of stress conditions in parallel:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 80°C for 48 hours.
-
Photolytic: Expose a solution to UV light (ICH Q1B guidelines).
-
-
Analysis: Analyze all stressed samples, alongside an unstressed control, by the validated HPLC method (Section 4.1). Use a photodiode array (PDA) detector and mass spectrometry (LC-MS) to identify and characterize any significant degradation products.
Conclusion
2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine is a well-defined chemical entity with physicochemical properties that make it an attractive intermediate for drug discovery programs. Its structure is readily confirmed by standard spectroscopic methods (NMR, MS), and its purity can be reliably assessed using reverse-phase HPLC. Key properties such as solubility and lipophilicity, which are critical for downstream biological applications, can be determined through established in vitro assays. The provided protocols offer a robust framework for scientists to characterize this compound and integrate it effectively into their research and development workflows.
References
-
Ellsworth, E. L., et al. (2007). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 4-chloro-6-methoxypyrimidin-2-amine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Sielc.com. Available at: [Link]
-
NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]
- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Patents.google.com.
Sources
- 1. cas 1186112-02-6|| where to buy 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine [japanese.chemenu.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
